[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate
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Overview
Description
[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate is a complex diacylglycerol molecule. It consists of two fatty acid chains, one with three double bonds (octadecatrienoic acid) and the other with four double bonds (docosatetraenoic acid), esterified to a glycerol backbone. This compound is a part of the glycerolipid family and plays a significant role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate typically involves the esterification of glycerol with the respective fatty acids. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under anhydrous conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified using chromatographic techniques .
Industrial Production Methods
Industrial production of diacylglycerols often involves enzymatic methods using lipases. These enzymes catalyze the esterification of glycerol with fatty acids under mild conditions, making the process more environmentally friendly and efficient. The use of immobilized lipases in continuous flow reactors has been explored to enhance the production yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chains are susceptible to oxidation, leading to the formation of hydroperoxides and other oxidative products.
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of the fatty acid moieties with other alcohols or fatty acids, often catalyzed by lipases or chemical catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Transesterification: Methanol or ethanol is often used in the presence of a catalyst such as sodium methoxide or lipase.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids and glycerol.
Transesterification: Methyl or ethyl esters of the fatty acids and glycerol.
Scientific Research Applications
[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate has several applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis mechanisms.
Biology: Investigated for its role in cell signaling pathways and membrane structure.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of [(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. The compound can activate protein kinase C, a key enzyme in various cellular processes, by serving as a secondary messenger. Additionally, its fatty acid components can modulate inflammatory responses and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
DG(183(9Z,12Z,15Z)/180/00): A diacylglycerol with one saturated and one polyunsaturated fatty acid chain.
DG(183(9Z,12Z,15Z)/204(5Z,8Z,11Z,14Z)/00): A diacylglycerol with different polyunsaturated fatty acid chains.
Uniqueness
[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate is unique due to its specific combination of fatty acids, which imparts distinct physical and biochemical properties. The presence of multiple double bonds in both fatty acid chains enhances its reactivity and potential biological activities compared to other diacylglycerols .
Properties
Molecular Formula |
C43H70O5 |
---|---|
Molecular Weight |
667 g/mol |
IUPAC Name |
[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate |
InChI |
InChI=1S/C43H70O5/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-43(46)48-41(39-44)40-47-42(45)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h6,8,11-14,17-19,21-23,26,28,41,44H,3-5,7,9-10,15-16,20,24-25,27,29-40H2,1-2H3/b8-6-,13-11-,14-12-,19-17-,22-21-,23-18-,28-26-/t41-/m0/s1 |
InChI Key |
GDGIKICQQQMUCS-BQSGGISSSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCC=CCC=CCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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